Specific Scientific Field: Materials Science and Engineering
Methods of Application or Experimental Procedures: BAA was synthesized using a low-energy and zero-waste one-pot method . The effectiveness of BAA as a corrosion inhibitor was investigated through experimental measurements and theoretical modeling .
Results or Outcomes: The results demonstrate that BAA functions as an effective mixed-type corrosion inhibitor . When the concentration is greater than 50 ppm, a complete corrosion inhibitor film with high hydrophobicity can be adsorbed on the steel surface, which can effectively impede the diffusion of corrosive species from brine to the steel surface .
Specific Scientific Field: Chemical Ecology
Summary of the Application: “3-[Butyl(ethyl)amino]propanoic acid” is one of the synthetic molecules used as a topical mosquito repellent .
Specific Scientific Field: Analytical Chemistry
Summary of the Application: “3-[Butyl(ethyl)amino]propanoic acid” is used as an analytical standard in the field of analytical chemistry . Analytical standards are substances used to calibrate measurements in analytical chemistry, ensuring the precision and accuracy of measurements .
Specific Scientific Field: Entomology
Summary of the Application: “3-[N-Butyl-N-acetyl]-aminopropionic acid, ethyl ester”, a derivative of “3-[Butyl(ethyl)amino]propanoic acid”, is used as an active ingredient in insect repellents . It is effective against mosquitoes, deer ticks, body lice, and biting flies .
Methods of Application or Experimental Procedures: Products containing this active ingredient are applied to exposed human skin .
Results or Outcomes: No harmful effects to humans or the environment are expected from this use of "3-[N-Butyl-N-acetyl]-aminopropionic acid, ethyl ester" .
Specific Scientific Field: Organic Chemistry
Summary of the Application: “3-[Butyl(ethyl)amino]propanoic acid” can be used as a starting material for the synthesis of various organic compounds . One such derivative is “3-[N-Butyl-N-acetyl]-aminopropionic acid, ethyl ester”, which is used as an insect repellent .
3-[Butyl(ethyl)amino]propanoic acid is an aliphatic amino acid derivative characterized by its unique structure, which includes a butyl and ethyl substituent on the nitrogen atom of the amino group. Its molecular formula is and it possesses a molecular weight of approximately 173.25 g/mol. This compound is primarily recognized for its potential applications in pharmaceuticals and as a biochemical agent.
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or improved solubility.
The compound exhibits notable biological activities, particularly in the context of its structural similarity to naturally occurring amino acids. It has been studied for its potential role as an insect repellent, functioning similarly to beta-alanine by affecting the nervous systems of pests without significant toxicity to humans or other mammals . Toxicological studies indicate that it has a high safety margin, with low acute toxicity levels established in various animal models .
Several methods can be employed to synthesize 3-[Butyl(ethyl)amino]propanoic acid:
Each method varies in complexity and yield, influencing the choice based on desired purity and scale.
Research into the interactions of 3-[Butyl(ethyl)amino]propanoic acid with biological systems has highlighted its low toxicity profile and effectiveness as an insect repellent. Studies have shown that it does not significantly affect non-target organisms, making it an environmentally friendly option compared to traditional insecticides . Its mechanism of action is primarily through repelling insects rather than killing them, which reduces ecological impact.